H-Cit-AMC

描述

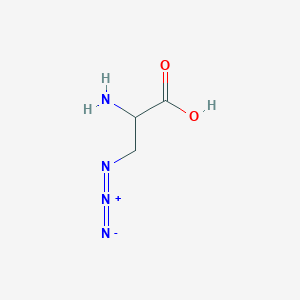

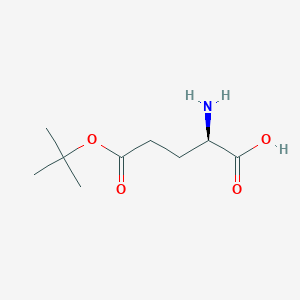

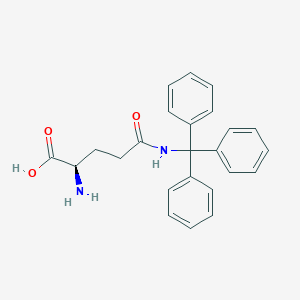

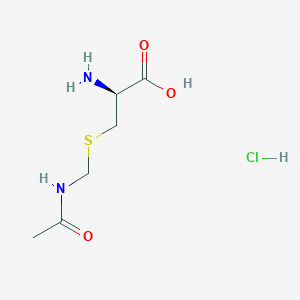

H-Cit-AMC, also known as H-Orn (carbamoyl)-AMC, is a product that is cleaved by the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of H-Cit-AMC is C₁₆H₂₀N₄O₄ . Its molecular weight is 332.36 .科学研究应用

High-Throughput Biological Screening

HTS is widely used in drug discovery, involving robotics, data processing, liquid handling devices, and sensitive detectors. It allows rapid identification of active compounds, antibodies, or genes affecting biochemical pathways. HTS is increasingly used for identifying chemical probes of gene, pathway, and cell functions, and in pharmaceutical development. Recent advances in HTS include arraying strategies based on nano/microfluidics and novel nano/microfluidic devices with high analytical throughput rates (Hong, Edel, & deMello, 2009).

Microbial Consortium in Hydrogen Production

Research on biohydrogen production using microbial consortia, synthetic co-culture, and pure culture, highlights the efficiency of microbial systems in processing waste streams. This could be relevant in the context of biotechnological applications of chemicals like H-Cit-AMC (Mishra, Roy, & Das, 2015).

Quantitative High-Throughput Screening (qHTS)

qHTS generates concentration-response curves for large chemical libraries in a single experiment. This method is precise and identifies compounds with a wide range of activities. qHTS is particularly useful for profiling every compound in large chemical libraries and can be used for chemical genomics, accelerating the identification of drug leads (Inglese et al., 2006).

Adaptation of HTS in Drug Discovery

HTS is used in drug design and may be applied in biological and chemical sciences. It has been implemented for toxicological screening tests, and its miniaturization allows for the examination of a compound’s toxicity with minimal sample amounts. This approach has significantly reduced the length and expenditure of studies (Szymański, Markowicz, & Mikiciuk-Olasik, 2011).

Hydrothermal Treatment Applications

Hydrothermal treatment processes are applied in various fields, including the treatment of waste streams from palm oil production. These processes involve manipulating temperature and pressure conditions to improve fuel qualities, demonstrating the importance of chemical process control in industrial applications (Novianti et al., 2014).

安全和危害

属性

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQBHXDILQZJPU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426781 | |

| Record name | AmbotzHAA7650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cit-AMC | |

CAS RN |

93753-78-7 | |

| Record name | AmbotzHAA7650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)